molecular formula C17H14N2O2S B5297552 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5297552
M. Wt: 310.4 g/mol
InChI Key: VBDSEPGLAUSVCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole and benzamide derivatives typically involves a multi-step process, where key functionalities are introduced through condensation, cyclization, or substitution reactions. For instance, compounds with related structures have been synthesized using a one-pot, three-component synthesis in glycerol medium, highlighting the efficiency and environmentally friendly nature of modern synthetic methods (Thumula et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide can be characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also commonly used to predict and analyze the molecular geometry, vibrational frequencies, and electronic structure, providing insights into the compound's chemical behavior (Inkaya et al., 2018).

Chemical Reactions and Properties

Compounds with the benzamide and thiazole cores are known to undergo various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Their reactivity can be tuned by substituents on the thiazole ring or the benzamide moiety, making them versatile intermediates in organic synthesis (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, can be influenced by their molecular structure. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are used to study these properties, providing valuable information for material science and pharmaceutical formulation (Inkaya et al., 2018).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gaps, and electrostatic potential maps, derived from computational studies, provide insights into the chemical reactivity and interaction of these compounds with biological targets. Molecular docking studies can further elucidate their potential binding mechanisms, aiding in the design of more effective molecules (Thumula et al., 2020).

Safety and Hazards

This involves studying the toxicity of the compound, its health effects, safety precautions to be taken while handling it, first-aid measures, etc .

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound .

properties

IUPAC Name

2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSEPGLAUSVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

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